

4-Methylcyclohexanol structural formula and stereochemistry

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Compound of Interest

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An In-depth Technical Guide to the Structural Formula and Stereochemistry of **4-Methylcyclohexanol**

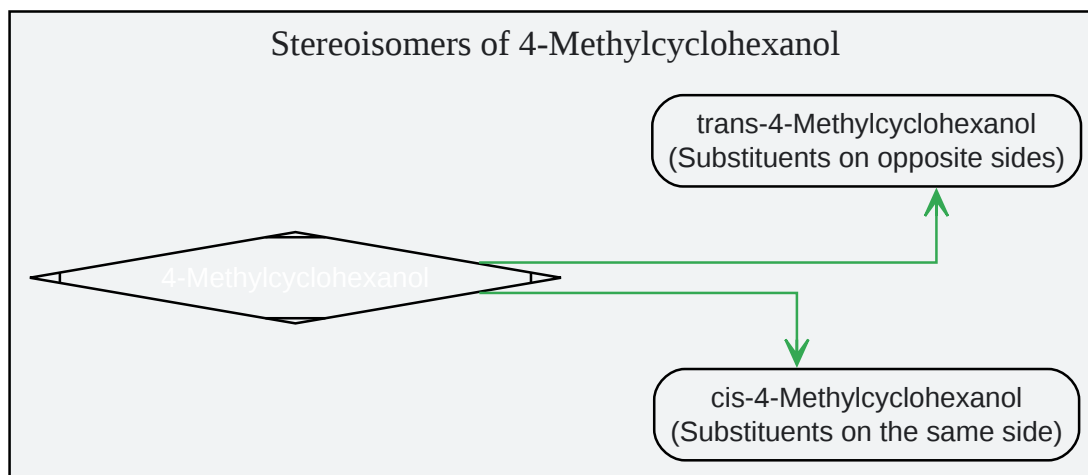
Introduction

4-Methylcyclohexanol is a cyclic alcohol with the chemical formula $C_7H_{14}O$ [1][2][3]. It is a derivative of cyclohexanol with a methyl group substituted at the fourth carbon atom relative to the hydroxyl group. This compound serves as a valuable building block in organic synthesis and is utilized in various applications, including as a solvent, in the formulation of lubricants, and in the synthesis of fragrances [4]. Its stereochemical properties, arising from the substituted cyclohexane ring, are of significant interest in the fields of stereoselective synthesis and medicinal chemistry. This guide provides a comprehensive overview of the structural formula, stereochemistry, and relevant experimental protocols for **4-methylcyclohexanol**, tailored for researchers, scientists, and professionals in drug development.

Structural Formula and Isomerism

The molecular structure of **4-methylcyclohexanol** consists of a six-membered cyclohexane ring bearing a hydroxyl (-OH) group and a methyl (-CH₃) group. The molecular weight of **4-methylcyclohexanol** is approximately 114.19 g/mol [5][6][7][8]. Due to the substitution pattern on the cyclohexane ring, **4-methylcyclohexanol** exists as two distinct stereoisomers: **cis-4-methylcyclohexanol** and **trans-4-methylcyclohexanol**. [1][3][9]

In the cis isomer, the hydroxyl and methyl groups are situated on the same face of the cyclohexane ring.[9] Conversely, in the trans isomer, these two substituent groups are on opposite faces of the ring.[9] This difference in the spatial arrangement of the substituents gives rise to distinct physical, chemical, and spectroscopic properties for each isomer.



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Figure 1: Stereoisomeric relationship of **4-methylcyclohexanol**.

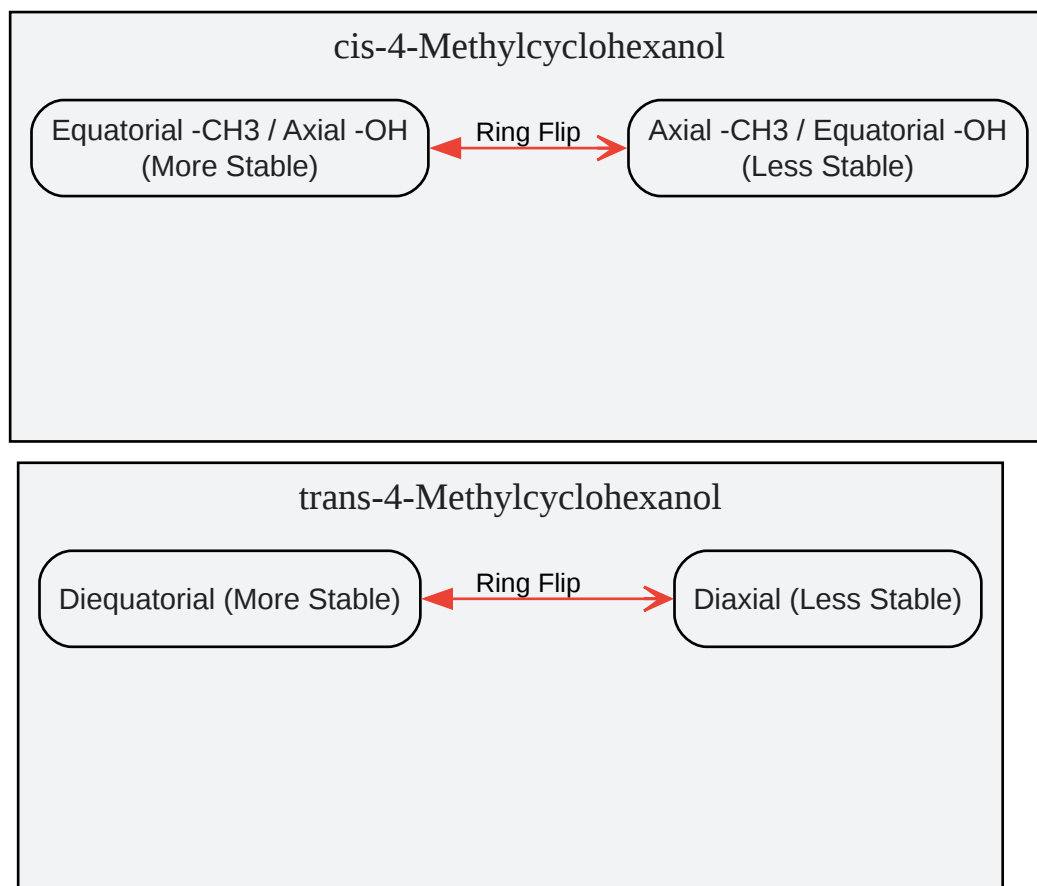
Stereochemistry and Conformational Analysis

The stereochemistry of **4-methylcyclohexanol** is best understood by examining the chair conformations of its cyclohexane ring. The cyclohexane ring is not planar and exists predominantly in a puckered chair conformation to minimize angular and torsional strain. In this conformation, the substituent groups can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions.

For trans-**4-methylcyclohexanol**, the most stable conformation is the one where both the hydroxyl and methyl groups are in equatorial positions (diequatorial). This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if the bulky methyl group were in an axial position.[10]

For cis-**4-methylcyclohexanol**, one substituent must be in an axial position while the other is in an equatorial position. The more stable chair conformation will have the bulkier methyl group

in the equatorial position to minimize steric strain, forcing the smaller hydroxyl group into the axial position.[10]



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Figure 2: Chair conformations and stability of **4-methylcyclohexanol** isomers.

Quantitative Data

The physical and spectroscopic properties of the cis and trans isomers of **4-methylcyclohexanol** are distinct. A summary of key quantitative data is presented below.

Property	cis-4-Methylcyclohexanol	trans-4-Methylcyclohexanol	Mixture of Isomers
Molecular Formula	C ₇ H ₁₄ O[2]	C ₇ H ₁₄ O	C ₇ H ₁₄ O[1][3][6]
Molecular Weight	114.19 g/mol [2]	114.19 g/mol	114.19 g/mol [5][6][7]
CAS Number	7731-28-4[2]	7731-29-5	589-91-3[1][3][5]
Boiling Point	Not specified	Not specified	171-173 °C[5]
Density	Not specified	Not specified	0.914 g/mL at 25 °C[5]
Refractive Index (n _{20/D})	Not specified	Not specified	1.458[5]
Vapor Pressure	Not specified	Not specified	1.5 mmHg (30 °C)[5]

Spectroscopic Data Highlights[9]

Isomer	¹ H NMR (CDCl ₃)	¹³ C NMR (CDCl ₃)	IR (Neat)
cis	Broad singlet for -OH proton; complex multiplets for ring protons.	Distinct chemical shifts for carbon atoms due to axial/equatorial arrangement.	Broad O-H stretch (~3300 cm ⁻¹); C-H stretches (~2850-2950 cm ⁻¹); C-O stretch (~1050 cm ⁻¹).
trans	Broad singlet for -OH proton; different multiplet patterns for ring protons compared to the cis isomer.	Different chemical shifts for carbon atoms compared to the cis isomer due to diequatorial arrangement.	Broad O-H stretch (~3300 cm ⁻¹); C-H stretches (~2850-2950 cm ⁻¹); C-O stretch (~1070 cm ⁻¹).

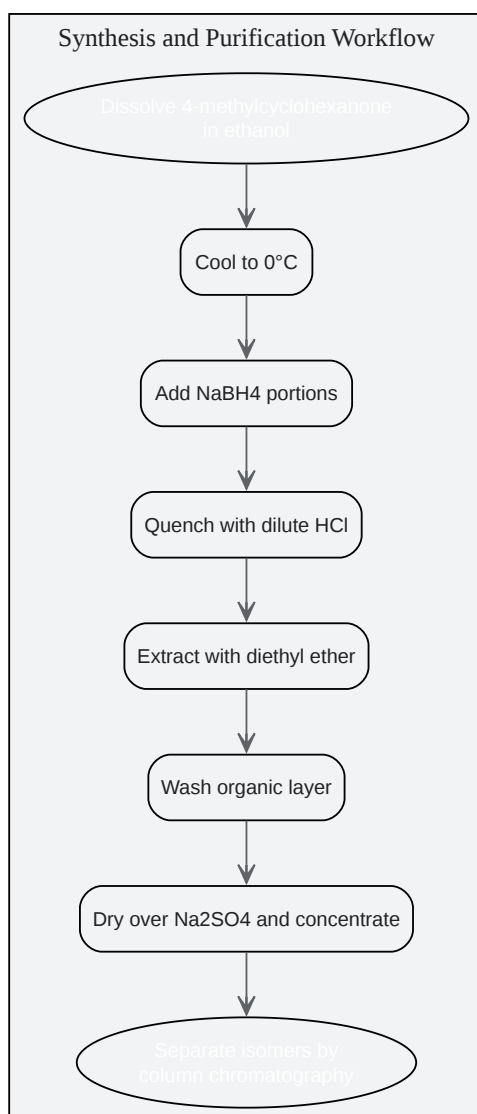
Experimental Protocols

Synthesis of 4-Methylcyclohexanol Isomers

The stereoisomers of **4-methylcyclohexanol** are commonly synthesized via the reduction of 4-methylcyclohexanone. The stereochemical outcome of this reduction is dependent on the choice of the reducing agent.^[9]

Protocol: Reduction of 4-Methylcyclohexanone with Sodium Borohydride^[9]

- **Dissolution:** Dissolve 4-methylcyclohexanone in ethanol within a round-bottom flask.
- **Cooling:** Cool the solution in an ice bath to 0 °C.
- **Reduction:** While stirring, slowly add sodium borohydride (NaBH_4) in portions to the cooled solution. The less hindered equatorial attack of the hydride on the carbonyl group is favored, typically leading to a higher yield of the trans isomer.
- **Quenching:** After the reaction is complete (monitored by TLC), slowly add dilute hydrochloric acid to quench the excess NaBH_4 and neutralize the reaction mixture.
- **Extraction:** Extract the product into an organic solvent such as diethyl ether.
- **Washing:** Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, a mixture of cis and trans isomers.
- **Purification:** The isomers can be separated by column chromatography on silica gel.



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Figure 3: Workflow for the synthesis of **4-methylcyclohexanol** isomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy[9]

- **Sample Preparation:** Prepare a solution of the purified isomer in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer.

- Data Processing: Process the raw data (including Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
- Referencing: Reference the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy[9]

- Sample Preparation: Obtain the IR spectrum of the neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: Record the spectrum over the appropriate wavenumber range (e.g., 4000-400 cm^{-1}).
- Analysis: Identify the characteristic absorption bands, particularly the broad O-H stretching band and the C-O stretching band, to confirm the presence of the alcohol functional group.

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